molecular formula C31H30FN5O4 B15286338 2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B15286338
M. Wt: 555.6 g/mol
InChI Key: HYBAKUMPISVZQP-UHFFFAOYSA-N
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Description

2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid (hereafter referred to as the target compound) is a small-molecule oral agonist of the human glucagon-like peptide-1 receptor (GLP-1R), developed for metabolic disorders such as type 2 diabetes and obesity . Its structure integrates a pyridine-benzimidazole core with a 4-cyano-2-fluorobenzyl ether substituent and an oxetane-derived side chain (oxetan-2-ylmethyl), which collectively enhance receptor binding and metabolic stability.

Properties

Molecular Formula

C31H30FN5O4

Molecular Weight

555.6 g/mol

IUPAC Name

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C31H30FN5O4/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39)

InChI Key

HYBAKUMPISVZQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O

Origin of Product

United States

Preparation Methods

SNAr Reaction for Pyridine Functionalization

The piperidine-pyridine segment is synthesized via SNAr between 2,6-dichloropyridine (6 ) and a lithium enolate derived from methyl 4-(N-Boc-piperidin-4-yl)benzoate (7 ). Deprotonation of 7 with lithium hexamethyldisilazide (LiHMDS) generates a reactive enolate, which displaces chloride at the 2-position of 6 to yield 8 (45% yield).

Table 1: Reaction Conditions for Intermediate 8

Parameter Value
Substrate 2,6-Dichloropyridine
Nucleophile Lithium enolate of 7
Solvent Tetrahydrofuran (THF)
Temperature −78°C to 25°C
Yield 45%

Buchwald–Hartwig Etherification

Intermediate 8 undergoes saponification and decarboxylation to form N-Boc piperidine 9 , which is subjected to Buchwald–Hartwig coupling with 4-cyano-2-fluorobenzyl alcohol. Using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos as a ligand, the reaction affords 12 as a bis-tosylate salt.

Synthesis of Benzimidazole-Oxetane Intermediate

Formation of Benzimidazole Core

The benzimidazole core is constructed from methyl-3-fluoro-4-nitrobenzoate (14 ) and (S)-oxetan-2-ylmethanamine (13 ). SNAr reaction in acetonitrile at 80°C introduces the oxetane moiety, yielding nitro ester 15 (72% yield). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming dianiline 16 . Cyclization with formaldehyde in HCl generates the benzimidazole ring.

Table 2: Benzimidazole Cyclization Conditions

Parameter Value
Substrate Dianiline 16
Cyclizing Agent Formaldehyde (37% aqueous)
Acid Catalyst HCl (conc.)
Solvent Ethanol
Temperature Reflux (80°C)
Yield 68%

Carboxylic Acid Formation

The methyl ester of 16 is hydrolyzed using NaOH in methanol/water (1:1) to furnish 1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid (18 ).

Final Coupling via Mannich Reaction

The piperidine-pyridine (12 ) and benzimidazole-oxetane (18 ) intermediates are conjugated via a Mannich reaction. Formaldehyde and piperidine in ethanol facilitate the formation of a methylene bridge between the piperidine nitrogen and the benzimidazole’s 2-position.

Table 3: Mannich Reaction Optimization

Parameter Value
Substrate 12 and 18
Alkylating Agent Formaldehyde
Base Piperidine
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 4 hours
Yield 62%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, benzimidazole-H), 7.89–7.82 (m, 2H, pyridine-H), 5.32 (s, 2H, OCH₂), 4.76–4.68 (m, 1H, oxetane-H), 3.94 (d, 2H, NCH₂).
  • IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 2220 cm⁻¹ (C≡N).

Purity and Yield Optimization

Recrystallization from ethanol improves purity (>99% by HPLC). The overall yield from initial substrates is 18–22%.

Challenges and Mitigation Strategies

  • Low SNAr Reactivity : Electron-deficient pyridines require strong bases (LiHMDS) and polar aprotic solvents for efficient substitution.
  • Oxetane Stability : The oxetane ring is prone to acid-catalyzed opening; thus, mild conditions (pH 6–7) are maintained during benzimidazole cyclization.

Chemical Reactions Analysis

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is prone to typical acid-derived reactions:

Reaction TypeConditionsProduct
Esterification Alcohol + acid catalyst (H₂SO₄)Methyl/ethyl ester
Amidation Amine + coupling agent (DCC/DMAP)Amide derivative
Salt Formation NaOH or other basesSodium/potassium carboxylate

This group may also participate in intramolecular hydrogen bonding, affecting solubility and crystallinity .

Transformations of the Cyano and Fluorine Substituents

The 4-cyano-2-fluorobenzyl group introduces additional reactivity:

Cyano Group (-C≡N)

ReactionConditionsOutcome
Hydrolysis H₂O/H⁺ or OH⁻Carboxylic acid or amide
Reduction H₂/Pd or LiAlH₄Primary amine

Reactivity of the Benzimidazole Core

The benzimidazole ring’s nitrogen atoms and aromatic system influence reactivity:

  • N-Alkylation : The oxetan-2-ylmethyl group is already attached to N1, but further alkylation at N3 is sterically hindered.

  • Electrophilic Substitution : The electron-deficient ring resists nitration/sulfonation unless forced by strong acids (e.g., HNO₃/H₂SO₄ at high temperatures) .

Ether Cleavage

The benzyloxy-pyridine ether can undergo cleavage:

ConditionsReagentProduct
Acidic HBr (48%) in acetic acidPhenol derivative
Lewis Acid BBr₃ in CH₂Cl₂Deprotected pyridinol

Piperidine Reactivity

The piperidine ring’s secondary amine may undergo:

  • Protonation in acidic media to form a water-soluble salt.

  • Quaternization with methyl iodide to yield a quaternary ammonium derivative .

Stability and Decomposition Pathways

Under accelerated degradation conditions:

  • Hydrolytic Degradation : Predominant at the ester-like oxetane and benzyloxy ether in acidic/basic media.

  • Oxidative Stress : The benzimidazole ring may oxidize under strong oxidizing agents (e.g., KMnO₄).

Comparative Reactivity Table

Functional GroupKey ReactionsLikelihood (Scale: Low/Moderate/High)
Carboxylic AcidEsterification, amidationHigh
Cyano GroupHydrolysis, reductionModerate
FluorineNucleophilic substitutionLow
OxetaneAcid-catalyzed ring-openingModerate
BenzimidazoleElectrophilic substitutionLow

Scientific Research Applications

Danuglipron has several scientific research applications, including:

Mechanism of Action

Danuglipron exerts its effects by acting as a glucagon-like peptide-1 receptor agonist. This mechanism involves:

Comparison with Similar Compounds

Key identifiers :

  • CAS No.: 316833-32-6 (base compound), 669070-64-8 (related derivative)
  • Synonyms: Danuglipron (Tris salt), PF-06882961
  • Structural formula: Features a piperidinyl linker connecting the pyridine and benzimidazole moieties, with a carboxylic acid group at position 6 of the benzimidazole .

Pharmacologically, the compound demonstrates potent GLP-1R activation (EC₅₀ = 0.6 nM in cAMP assays) and favorable pharmacokinetic properties, including oral bioavailability and sustained plasma exposure in preclinical models .

Comparison with Similar Compounds

The target compound belongs to a class of pyridine-benzimidazole derivatives optimized for GLP-1R agonism. Below is a detailed comparison with structurally and functionally related analogs:

Structural and Functional Comparison

Parameter Target Compound Example 552 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid (CAS 669070-64-8)
Core Structure Benzimidazole-pyridine with piperidinyl linker Benzimidazole-pyridine with fluorinated benzyl and tetrahydrofuran substituents Simplified pyridine-benzimidazole without piperidinyl or oxetane groups
Key Substituents 4-Cyano-2-fluorobenzyl, oxetan-2-ylmethyl 4-Chloro-6-(difluoromethylpyrazol)benzyl, 4,4-dimethyltetrahydrofuran None
GLP-1R EC₅₀ 0.6 nM (human GLP-1R) Not reported (inferred lower potency due to bulkier substituents) Likely inactive (lacks critical binding motifs)
Selectivity >100-fold selectivity over GIPR and GCGR Unknown Unknown
Pharmacokinetics High oral bioavailability, slow clearance in primates Limited data (tetrahydrofuran may reduce metabolic stability) Poor solubility and absorption

Key Differentiators

Substituent Effects on Receptor Binding

  • The 4-cyano-2-fluorobenzyl group in the target compound enhances GLP-1R affinity through hydrophobic interactions and halogen bonding, as evidenced by its low EC₅₀ . In contrast, Example 552’s 4-chloro-6-(difluoromethylpyrazol)benzyl substituent introduces steric bulk, which may impede receptor engagement .
  • The oxetan-2-ylmethyl side chain improves metabolic stability by resisting cytochrome P450 oxidation, a critical advantage over analogs with larger heterocycles (e.g., tetrahydrofuran in Example 552) .

Pharmacokinetic Advantages

  • The target compound’s piperidinyl linker and carboxylic acid group optimize solubility and membrane permeability, enabling oral administration. The simplified derivative (CAS 669070-64-8) lacks these features, resulting in poor bioavailability .

Selectivity Profile

  • The target compound exhibits >100-fold selectivity against related receptors (GIPR, GCGR), reducing off-target effects. This selectivity is attributed to precise steric complementarity with GLP-1R’s extracellular domain .

Research Findings and Implications

Clinical Relevance : The target compound (danuglipron) has advanced to human trials due to its balanced potency and pharmacokinetics, outperforming earlier analogs like CAS 669070-64-8 .

Structural Optimization: Comparative studies suggest that minor modifications (e.g., replacing oxetane with tetrahydrofuran) significantly alter metabolic stability, as seen in Example 552 .

Therapeutic Potential: The compound’s oral efficacy positions it as a viable alternative to injectable GLP-1 agonists (e.g., semaglutide), addressing patient compliance challenges .

Q & A

Q. What synthetic strategies are effective for constructing the benzimidazole and pyridine moieties in this compound?

  • Methodological Answer : The benzimidazole core can be synthesized via cyclization of o-phenylenediamine derivatives under acidic conditions. For example, Na₂S₂O₄-mediated reduction of quinoxaline intermediates followed by HCl treatment yields substituted benzimidazoles . The pyridine ring can be functionalized using Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 6-position. Piperidine and oxetane substituents are typically introduced via nucleophilic substitution or alkylation reactions, with K₂CO₃ as a base in polar aprotic solvents like DMF .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the benzimidazole ring appear as distinct singlets or doublets in the δ 7.0–8.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks).
  • Infrared (IR) Spectroscopy : Detects functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyano groups (C≡N ~2200 cm⁻¹) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate by-products during piperidine-alkylation steps?

  • Methodological Answer :
  • Solvent Selection : Use DMF or THF to enhance nucleophilicity of the piperidine nitrogen.
  • Temperature Control : Maintain 0–5°C during alkylation to minimize over-alkylation.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.
  • By-Product Analysis : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate side products (e.g., dialkylated derivatives) for structural elucidation .

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotamers in oxetane-methyl groups) by acquiring spectra at 25°C and 60°C.
  • COSY/NOESY : Identify through-space correlations to confirm spatial proximity of substituents.
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation products via LC-MS.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Light Sensitivity : Expose to UV-Vis light (λ = 300–800 nm) and monitor photodegradation using HPLC .

Q. How can computational methods predict binding interactions with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s carboxylic acid group and target active sites (e.g., ATP-binding pockets).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational flexibility of the oxetan-2-ylmethyl group .

Q. What strategies address low solubility in aqueous media for in vitro assays?

  • Methodological Answer :
  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80.
  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl ester of the carboxylic acid) to enhance lipophilicity .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) using emulsion-solvent evaporation .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Validate IC₅₀ values using at least three independent assays (e.g., MTT, ATP-lite).
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.
  • Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to explain species-specific discrepancies .

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